molecular formula C9H9BrClN B2878856 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1592348-11-2

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2878856
CAS RN: 1592348-11-2
M. Wt: 246.53
InChI Key: GCTFYECWFBVQJL-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C9H9BrClN and a molecular weight of 246.53 . It is a powder that is stored at room temperature .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines, the core structure of the compound , has been a subject of considerable research interest . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-tetrahydroisoquinolines have been studied extensively . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . These reactions improve the atom economy, selectivity, and yield of the product .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 320.4±42.0 °C and a predicted density of 1.536±0.06 g/cm3 . Its pKa is predicted to be 8.00±0.20 .

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means that it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have a variety of effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been shown to have an impact on dopamine release and uptake in the brain, which can affect mood, motivation, and reward. It has also been shown to have an impact on other neurotransmitters, such as serotonin and norepinephrine.

Advantages and Limitations for Lab Experiments

The advantages of using 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline in lab experiments include its high affinity for dopamine receptors, which makes it a useful tool for studying dopamine-related processes in the brain. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research on 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline. One area of interest is in the development of new drugs for the treatment of addiction and other psychiatric disorders. Another area of interest is in the study of the compound's impact on other neurotransmitters and brain regions. Further research is needed to fully understand the potential applications of this compound in various fields of research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various fields of research, including neuroscience and drug development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its impact on the brain and behavior.

Synthesis Methods

The synthesis of 6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process. The starting material is 2-phenylethanol, which is converted into 2-phenyl-1,2,3,4-tetrahydroisoquinoline through a Pictet-Spengler reaction. This intermediate is then brominated and chlorinated to yield this compound.

Scientific Research Applications

6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has been studied for its potential applications in various fields of research. One of the most promising areas of application is in the field of neuroscience. This compound has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. It has also been studied for its potential use in the treatment of addiction and other psychiatric disorders.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 .

properties

IUPAC Name

6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-7-3-6-1-2-12-5-8(6)9(11)4-7/h3-4,12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFYECWFBVQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1592348-11-2
Record name 6-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
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